molecular formula C32H52N7O19P3S B15201424 (((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(4-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)butanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid

(((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(4-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)butanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid

Cat. No.: B15201424
M. Wt: 963.8 g/mol
InChI Key: LXIVUMBRYBEFKN-YAWJOENWSA-N
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Description

The compound “(((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(4-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)butanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core structure, followed by the addition of various functional groups through a series of chemical reactions. Common reagents used in these steps include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

The compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other organic molecules with comparable functional groups and structural features. Examples may include:

    Nucleoside analogs: Compounds with similar sugar and base structures.

    Peptide mimetics: Molecules that mimic the structure and function of peptides.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct properties and activities

Properties

Molecular Formula

C32H52N7O19P3S

Molecular Weight

963.8 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-[5-[(E)-3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]butanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C32H52N7O19P3S/c40-23(10-2-1-5-13-33-24(41)11-4-3-9-22-26-20(18-62-22)36-31(46)37-26)35-15-7-12-25(42)34-14-6-8-19-16-39(32(47)38-29(19)45)30-28(44)27(43)21(56-30)17-55-60(51,52)58-61(53,54)57-59(48,49)50/h6,8,16,20-22,26-28,30,43-44H,1-5,7,9-15,17-18H2,(H,33,41)(H,34,42)(H,35,40)(H,51,52)(H,53,54)(H2,36,37,46)(H,38,45,47)(H2,48,49,50)/b8-6+/t20-,21+,22-,26-,27+,28+,30+/m0/s1

InChI Key

LXIVUMBRYBEFKN-YAWJOENWSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC(=O)NC/C=C/C3=CN(C(=O)NC3=O)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCC(=O)NCC=CC3=CN(C(=O)NC3=O)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=O)N2

Origin of Product

United States

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